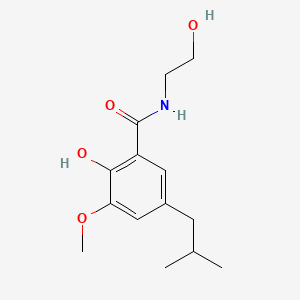
N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide is an organic compound that belongs to the class of salicylamides It is characterized by the presence of a hydroxyethyl group, an isobutyl group, and a methoxy group attached to a salicylamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-isobutyl-3-methoxysalicylic acid and 2-aminoethanol.
Amidation Reaction: The key step involves the amidation of 5-isobutyl-3-methoxysalicylic acid with 2-aminoethanol. This reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
化学反応の分析
Types of Reactions: N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to salicylates.
Materials Science: The compound is explored for its use in the synthesis of polymers and hydrogels with specific properties.
Biological Studies: It is used as a model compound to study the interactions of salicylamides with biological targets.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
類似化合物との比較
N-(2-Hydroxyethyl)salicylamide: Lacks the isobutyl and methoxy groups, resulting in different pharmacological properties.
5-Isobutyl-3-methoxysalicylic acid: Lacks the hydroxyethylamide group, which affects its solubility and reactivity.
N-(2-Hydroxyethyl)-3-methoxysalicylamide: Similar structure but without the isobutyl group, leading to variations in its biological activity.
Uniqueness: N-(2-Hydroxyethyl)-5-isobutyl-3-methoxysalicylamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
94088-72-9 |
|---|---|
分子式 |
C14H21NO4 |
分子量 |
267.32 g/mol |
IUPAC名 |
2-hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C14H21NO4/c1-9(2)6-10-7-11(14(18)15-4-5-16)13(17)12(8-10)19-3/h7-9,16-17H,4-6H2,1-3H3,(H,15,18) |
InChIキー |
DDAWESDWNNSGLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=C(C(=C1)OC)O)C(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


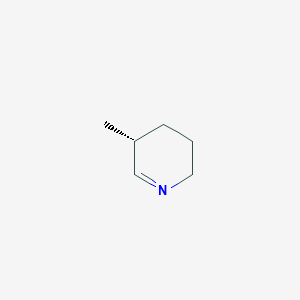
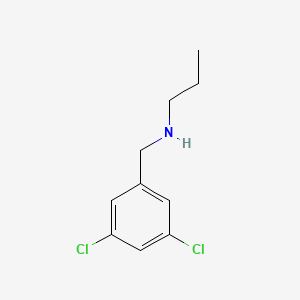
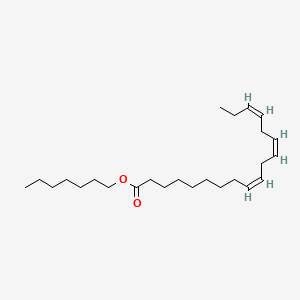
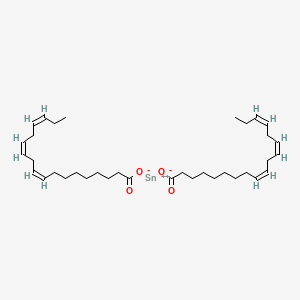
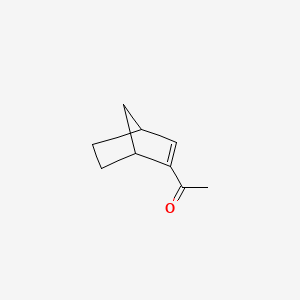


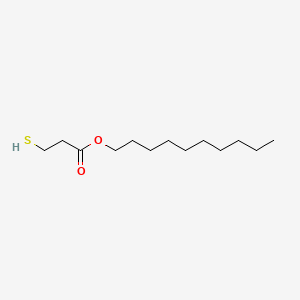
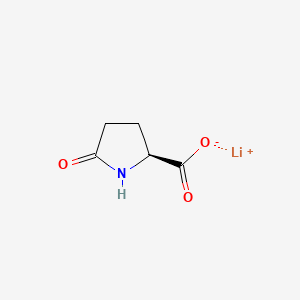
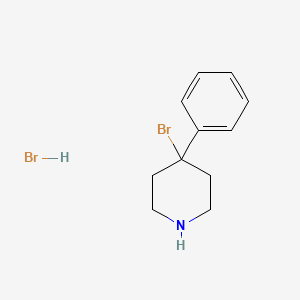
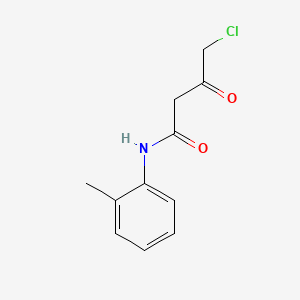
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)


